molecular formula C10H7F3O B12855519 3-[1-(Trifluoromethyl)vinyl]benzaldehyde

3-[1-(Trifluoromethyl)vinyl]benzaldehyde

Cat. No.: B12855519
M. Wt: 200.16 g/mol
InChI Key: SEXYVXCGMJESEA-UHFFFAOYSA-N
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Description

3-[1-(Trifluoromethyl)vinyl]benzaldehyde is an organic compound with the molecular formula C10H7F3O and a molecular weight of 200.16 g/mol It is characterized by the presence of a trifluoromethyl group attached to a vinyl group, which is further connected to a benzaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(Trifluoromethyl)vinyl]benzaldehyde can be achieved through several methods. One common approach involves the radical trifluoromethylation of carbon-centered radical intermediates . This method utilizes trifluoromethylating agents to introduce the trifluoromethyl group into the desired position on the benzaldehyde structure.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The process may include the use of specialized catalysts and reagents to ensure high yield and purity of the final product. Specific details on industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-[1-(Trifluoromethyl)vinyl]benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.

    Substitution: The trifluoromethyl and vinyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield trifluoromethylbenzoic acid, while reduction can produce trifluoromethylbenzyl alcohol.

Scientific Research Applications

3-[1-(Trifluoromethyl)vinyl]benzaldehyde has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-[1-(Trifluoromethyl)vinyl]benzaldehyde involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with specific enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[1-(Trifluoromethyl)vinyl]benzaldehyde is unique due to the presence of both the trifluoromethyl and vinyl groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for a broader range of chemical transformations and interactions compared to its similar counterparts.

Properties

Molecular Formula

C10H7F3O

Molecular Weight

200.16 g/mol

IUPAC Name

3-(3,3,3-trifluoroprop-1-en-2-yl)benzaldehyde

InChI

InChI=1S/C10H7F3O/c1-7(10(11,12)13)9-4-2-3-8(5-9)6-14/h2-6H,1H2

InChI Key

SEXYVXCGMJESEA-UHFFFAOYSA-N

Canonical SMILES

C=C(C1=CC=CC(=C1)C=O)C(F)(F)F

Origin of Product

United States

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